molecular formula C16H6Br2Cl2K2N2O8S2 B12687802 Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate CAS No. 93962-99-3

Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate

Cat. No.: B12687802
CAS No.: 93962-99-3
M. Wt: 727.3 g/mol
InChI Key: SKNMJUVRKWZGJV-UHFFFAOYSA-L
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Description

Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C16H6Br2Cl2N2K2O8S2 It is known for its unique structural features, which include bromine, chlorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate typically involves multiple steps The initial step often includes the bromination and chlorination of the indole precursor This is followed by the formation of the bi-indole structure through oxidative coupling

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The oxidative coupling step is typically carried out using catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the disulphate group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.

Scientific Research Applications

Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The indole moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate
  • Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl monosulphate
  • Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl trisulphate

Uniqueness

Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is unique due to its specific combination of bromine, chlorine, and indole moieties, which confer distinct chemical and biological properties. Its disulphate group also differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

93962-99-3

Molecular Formula

C16H6Br2Cl2K2N2O8S2

Molecular Weight

727.3 g/mol

IUPAC Name

dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate

InChI

InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

SKNMJUVRKWZGJV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+]

Origin of Product

United States

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